molecular formula C25H29N3O2 B1676345 Metergoline CAS No. 17692-51-2

Metergoline

Cat. No. B1676345
CAS RN: 17692-51-2
M. Wt: 403.5 g/mol
InChI Key: WZHJKEUHNJHDLS-QTGUNEKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metergoline, also known as methergoline, is a monoaminergic medication of the ergoline group. It is used as a prolactin inhibitor in the treatment of hyperprolactinemia (high prolactin levels) and to suppress lactation . It is an ergot alkaloid and a selective serotonin antagonist which blocks the 5-HT 2A and 5-HT 2C receptors with higher affinity .


Synthesis Analysis

Metergoline is an ergot derivative. A series of compounds based on metergoline were synthesized and evaluated for their antiplasmodial activity against the chloroquine-sensitive NF54 strain of the malaria parasite Plasmodium falciparum .


Molecular Structure Analysis

The crystal structure of Metergoline has been investigated in detail. In addition to the previously known crystalline form, a new polymorph, which crystallizes from aqueous solution, was found .


Chemical Reactions Analysis

Metergoline is a dopamine agonist and serotonin antagonist used both in human and veterinary medicine. In addition to the previously known crystalline form, a new polymorph, which crystallizes from aqueous solution, was found .


Physical And Chemical Properties Analysis

The physical and chemical properties of Metergoline are related to its crystalline forms. The crystal structure of the well-known Metergoline form I has been investigated in detail and previously reported .

Scientific Research Applications

Environmental Monitoring

Metergoline has been utilized in the development of an affinity sensor for detecting low-molecular weight organic compounds like metergoline itself in natural flowing waters, such as rivers and streams. This sensor employs molecularly imprinted polymers as recognition elements, offering a robust and reusable tool for on-site environmental monitoring without the need for manipulating binding or regeneration conditions (Lenain et al., 2015).

Crystallography and Solid-State Chemistry

Metergoline has been studied for its solid-state properties, including the discovery of a new polymorph that crystallizes from aqueous solutions. This research involved solving the structure from powder diffraction data, characterizing it through solid-state NMR spectroscopy, and confirming it with single crystal diffraction, providing insights into the solid-state chemistry and polymorphism of pharmaceutical compounds (Hušák et al., 2008).

Neuropharmacology

In neuropharmacological research, metergoline has been identified as a selective antagonist of 5-hydroxytryptamine (serotonin) in the cerebral cortex. This property was leveraged to examine the existence of a serotonergic input to the cerebral cortex, indicating metergoline's role in modulating neurotransmitter systems and its potential application in studying neuronal inhibition and neuropharmacological pathways (Sastry & Phillis, 1977).

Antimicrobial Research

Metergoline has shown unexpected antimicrobial activity, specifically as an inhibitor of the Gram-negative intracellular pathogen Salmonella Typhimurium. Research into the structural analogues of metergoline has led to the discovery of compounds with improved potency against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting metergoline's potential as a lead compound in antibiotic discovery (Johnson et al., 2022).

Antifungal Activity

Metergoline has been found to possess potent antifungal activity against Candida krusei, a yeast species resistant to common antifungals. Its mechanism involves inducing apoptosis in the fungal cells through the elevation of intracellular reactive oxygen species and disruption of mitochondrial homeostasis, offering insights into novel antifungal strategies and the role of metergoline in them (Kang et al., 2011).

Safety And Hazards

Metergoline should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided and non-sparking tools should be used .

Future Directions

Metergoline is a promising drug for further studies to be repurposed as a treatment for schizophrenia and possibly other psychiatric disorders . It has been identified as a drug of interest in the treatment of seasonal affective disorder .

properties

IUPAC Name

benzyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHJKEUHNJHDLS-QTGUNEKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042584
Record name (+)-N-(Carboxy)-1-methyl-9,10-dihydrolysergamine benzyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metergoline

CAS RN

17692-51-2
Record name Metergoline
Source CAS Common Chemistry
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Record name Metergoline [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metergoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13520
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name (+)-N-(Carboxy)-1-methyl-9,10-dihydrolysergamine benzyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metergoline
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Record name METERGOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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